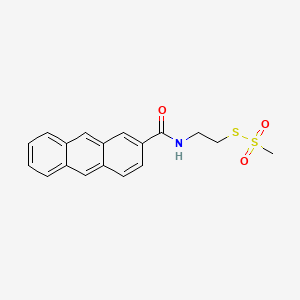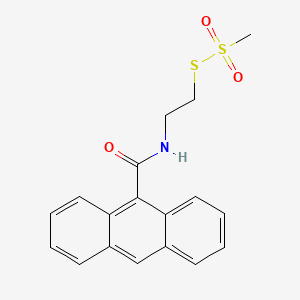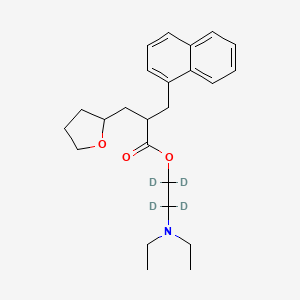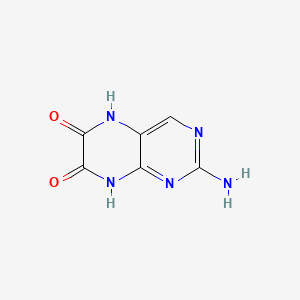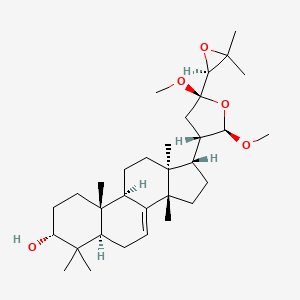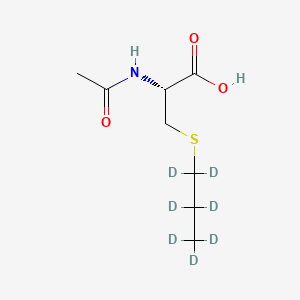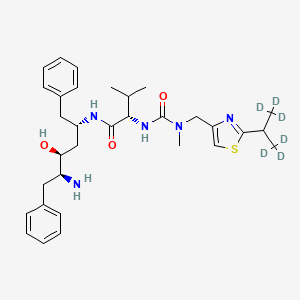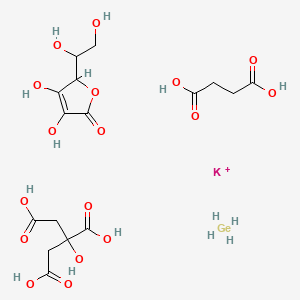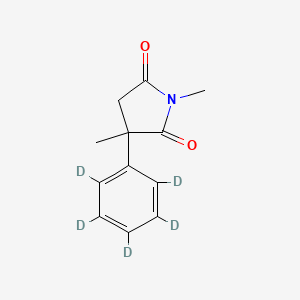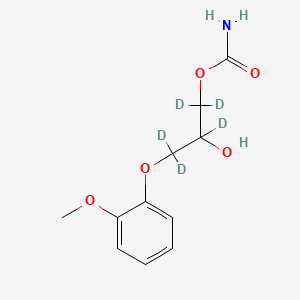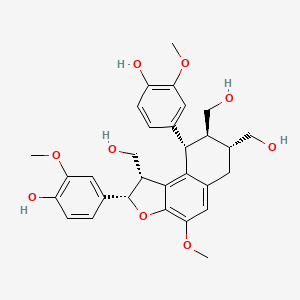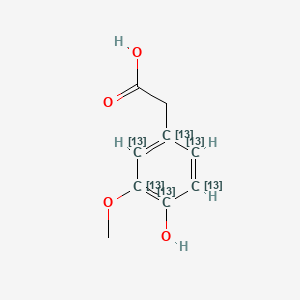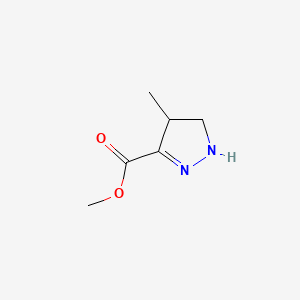
Nolatrexed-d4 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nolatrexed-d4 Dihydrochloride is a deuterated form of Nolatrexed Dihydrochloride, a novel folate-based inhibitor of thymidylate synthase. Thymidylate synthase is an enzyme that plays a crucial role in the de novo synthesis of thymidine nucleotides, which are essential for DNA synthesis. This compound has been investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis in rapidly dividing cells .
Métodos De Preparación
The synthesis of Nolatrexed-d4 Dihydrochloride involves several steps, starting from the appropriate precursor compounds. One method involves the direct conversion of 4-bromo-5-methylisatin into methyl anthranilate using potassium peroxydisulfate and sodium methoxide. The final Ullmann reaction employs potassium carbonate instead of sodium hydride, and the amount of copper catalysts is significantly reduced. Sodium sulfide solution is used to efficiently remove copper under neutral conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
Nolatrexed-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound in analytical studies to understand the behavior of deuterated molecules.
Biology: Investigated for its effects on cellular processes, particularly DNA synthesis and repair.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mecanismo De Acción
Nolatrexed-d4 Dihydrochloride exerts its effects by inhibiting thymidylate synthase, an enzyme involved in the synthesis of thymidine nucleotides. By inhibiting this enzyme, the compound prevents the formation of thymidine, which is essential for DNA synthesis. This inhibition leads to the disruption of DNA synthesis and cell division, particularly in rapidly dividing cancer cells. The molecular targets and pathways involved include the folate-binding site of thymidylate synthase and the downstream effects on DNA synthesis and repair .
Comparación Con Compuestos Similares
Nolatrexed-d4 Dihydrochloride is unique compared to other thymidylate synthase inhibitors due to its deuterated nature, which can provide insights into the behavior of deuterated molecules in biological systems. Similar compounds include:
Raltitrexed: Another thymidylate synthase inhibitor used in cancer therapy.
Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthase and other folate-dependent enzymes.
Methotrexate: A classical antifolate that inhibits dihydrofolate reductase and indirectly affects thymidylate synthase.
This compound stands out due to its specific inhibition of thymidylate synthase and its potential use in studying deuterated compounds in biological systems.
Propiedades
Número CAS |
1246815-52-0 |
|---|---|
Fórmula molecular |
C14H12N4OS |
Peso molecular |
288.361 |
Nombre IUPAC |
2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D |
Clave InChI |
XHWRWCSCBDLOLM-UGWFXTGHSA-N |
SMILES |
CC1=C(C2=C(C=C1)NC(=NC2=O)N)SC3=CC=NC=C3 |
Sinónimos |
2-Amino-6-methyl-5-(4-pyridinylthio-d4)-4(1H)-quinazolinone Hydrochloride; AG 337-d4; Thymitaq-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


